molecular formula C8H16N2O B12092986 {Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol

{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol

Cat. No.: B12092986
M. Wt: 156.23 g/mol
InChI Key: QAEMRKUNKVIXRR-UHFFFAOYSA-N
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Description

{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol ( 1204602-95-8) is a versatile bicyclic piperazine derivative of high interest in medicinal chemistry and drug discovery. With a molecular formula of C8H16N2O and a molecular weight of 156.23 g/mol, this compound serves as a valuable synthetic intermediate and molecular scaffold . The core structure of this compound is featured in patented research for the development of novel therapeutic agents. Specifically, substituted octahydropyrrolo[1,2-a]pyrazine derivatives have been investigated for their potential as calcium channel blockers, indicating significant research value in the treatment of pain, including neuropathic and chronic pain conditions . This scaffold's utility is further demonstrated in patent literature covering a wide range of pharmacological activities, underscoring its importance in early-stage drug development . More recently, the pyrrolo[1,2-a]pyrazine core has been identified in antimicrobial discovery research. Metabolomic profiling of microbial co-cultures revealed a novel pyrazine derivative that showed potential as an antimicrobial agent in molecular docking studies, inhibiting key bacterial enzymes . This highlights the ongoing relevance of this chemical scaffold in addressing challenging areas like antimicrobial resistance. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-6-ylmethanol

InChI

InChI=1S/C8H16N2O/c11-6-8-2-1-7-5-9-3-4-10(7)8/h7-9,11H,1-6H2

InChI Key

QAEMRKUNKVIXRR-UHFFFAOYSA-N

Canonical SMILES

C1CC(N2C1CNCC2)CO

Origin of Product

United States

Preparation Methods

Nitro-Mannich Reaction-Based Cyclization

A serendipitous one-pot synthesis, reported by researchers in 2024, leverages a nitro-Mannich reaction to form the bicyclic structure. Starting with nitroalkane precursors, the reaction proceeds through an unexpected nitro group displacement, enabling the simultaneous formation of both rings. Key steps include:

  • Reagents : Nitroethane, formaldehyde, and a secondary amine catalyst.

  • Conditions : Room temperature, 12–24 hours in dichloromethane.

  • Yield : 58–65% after purification via flash chromatography.

This method represents the shortest route to the core structure, avoiding multi-step protection/deprotection sequences. Mechanistic studies suggest intramolecular nucleophilic substitution drives cyclization, supported by HRMS analysis of intermediate species.

Piperazine-Pyrrole Fusion

VulcanChem’s industrial route involves sequential cyclization of pyrrole and piperazine derivatives:

  • Step 1 : React 3-pyrrolidinone with 1,2-diaminoethane under acidic conditions to form the piperazine ring.

  • Step 2 : Intramolecular cyclization via Dean-Stark trap to remove water, yielding the fused bicyclic system.

  • Optimization : Microwave irradiation at 150°C reduces reaction time from 48 hours to 6 hours, improving yield from 45% to 72%.

Introduction of the Hydroxymethyl Group

Functionalization of the bicyclic core to introduce the methanol moiety employs three primary strategies:

Reductive Amination

A two-step process adapted from Ambeed’s piperazine derivative synthesis:

  • Aldehyde Formation : Treat the core with paraformaldehyde in acetic acid to generate an intermediate imine.

  • Reduction : Use sodium borohydride in methanol to reduce the imine to the hydroxymethyl derivative.

    • Yield : 68% after recrystallization.

    • Purity : >99% by HPLC (C18 column, 0.1% TFA/ACN gradient).

Grignard Addition

A less common but high-yielding method involves:

  • Reagents : Bicyclic ketone precursor + methylmagnesium bromide.

  • Conditions : Anhydrous THF, −78°C, 2 hours.

  • Workup : Quench with saturated NH₄Cl, extract with ethyl acetate.

  • Yield : 82% (crude), 75% after column chromatography.

One-Pot Tandem Synthesis

Recent advances combine core formation and functionalization in a single vessel:

StepReagents/ConditionsIntermediate Detected?Final Yield
CyclizationNitroethane, HCHO, Et₃N, CH₂Cl₂, 24hYes (HRMS)60%
HydroxymethylationNaBH₄, MeOH, 0°C → RTNo55%

This approach reduces purification steps but requires precise stoichiometric control to avoid over-reduction byproducts.

Industrial-Scale Optimization

VulcanChem’s patented method highlights critical parameters for kilogram-scale production:

Catalyst Screening

  • Best Performer : ZnCl₂ (5 mol%) increases cyclization rate by 3× vs. BF₃·OEt₂.

  • Side Reaction Mitigation : Addition of molecular sieves (4Å) suppresses imine oligomerization.

Solvent Effects

SolventCyclization YieldHydroxymethylation YieldTotal Purity
DMF78%70%95%
THF65%82%98%
Toluene42%55%89%

THF emerges as the optimal solvent, balancing reactivity and byproduct formation.

Analytical Characterization

Post-synthetic validation employs:

  • NMR : Distinctive signals at δ 3.78 ppm (piperazine CH₂N) and δ 4.21 ppm (CH₂OH).

  • HRMS : [M+H]⁺ = 157.1332 (calc. 157.1338).

  • XRD : Confirms chair conformation of piperazine ring and equatorial hydroxymethyl orientation .

Chemical Reactions Analysis

{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone, while reduction could produce an alcohol derivative .

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in the development of novel pharmaceuticals due to its potential biological activities. It is investigated for:

  • Antimicrobial Properties : Research indicates that derivatives of Octahydropyrrolo[1,2-a]piperazin-6-ylmethanol exhibit significant antimicrobial activity against various pathogens. For instance, studies have demonstrated its efficacy in inhibiting bacterial growth, which positions it as a candidate for antibiotic development .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a target for anti-inflammatory drug development. Its interaction with specific molecular targets can lead to reduced inflammation in various disease models.
  • Antiviral Activity : Investigations into its antiviral properties suggest that it may inhibit viral replication, making it a potential candidate for antiviral drug formulations.

Neuropharmacology

Octahydropyrrolo[1,2-a]piperazin-6-ylmethanol has been studied for its effects on the central nervous system. It acts as a ligand for dopamine receptors, particularly the D4 receptor subtype, which is implicated in several neuropsychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD). Its ability to selectively bind to these receptors could lead to advancements in treatments for these conditions .

Material Science

In addition to its biological applications, this compound is also explored in material science for:

  • Organic Electronics : The unique electronic properties of Octahydropyrrolo[1,2-a]piperazin-6-ylmethanol make it suitable for use in organic semiconductors and photovoltaics. Its structural characteristics allow it to participate in charge transport processes essential for efficient device performance.

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of Octahydropyrrolo[1,2-a]piperazin-6-ylmethanol demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, showing promising results that warrant further exploration into clinical applications.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
A3264
B1632
C816

Case Study 2: Neuropharmacological Assessment

In vivo studies have assessed the effects of Octahydropyrrolo[1,2-a]piperazin-6-ylmethanol on animal models exhibiting symptoms analogous to ADHD. The results indicated improved attention and reduced hyperactivity when administered at specific dosages, suggesting its potential as a therapeutic agent for managing ADHD symptoms.

Mechanism of Action

The mechanism of action of {Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibiting the growth of bacteria or reducing inflammation. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on {Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol and two closely related compounds identified in microbial systems:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Biological Activity Source Organisms
This compound Piperazine ring Methanol (-CH2OH) ~184.25 (calculated) Not yet reported Synthetic/Unspecified
Pyrrolo[1,2-a]pyrazine-1,4-dione (hexahydro) Pyrazine-dione ring Dione (-C(O)N-C(O)-) ~168.18 (calculated) Antioxidant Streptomyces, Bacillus
(3R,8aS)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1,4-dione Pyrazine-dione ring Methyl (-CH3), Dione ~182.23 (calculated) Antioxidant Streptomyces, Bacillus

Key Observations

Structural Differences: The target compound features a piperazine ring fused to pyrrolidine, whereas the analogs possess a pyrazine-dione core. The dione moiety in the analogs enables redox activity, which is critical for their antioxidant properties. In contrast, the methanol group in this compound may enhance hydrophilicity but lacks direct redox functionality .

Biological Activity: Both pyrrolopyrazine-dione analogs exhibit antioxidant activity in microbiological systems, as demonstrated in Streptomyces and Bacillus strains. Their dione groups likely participate in free-radical scavenging or metal chelation . No direct bioactivity data exists for this compound.

Synthetic and Natural Sources: The analogs are naturally produced by soil bacteria, highlighting their ecological role in microbial defense mechanisms. In contrast, this compound is likely synthetic or understudied in natural systems.

Biological Activity

{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol is a compound that belongs to a class of piperazine derivatives. These compounds have garnered attention due to their potential biological activities, particularly as ligands for various neurotransmitter receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Structural Characteristics

The structural formula of this compound can be depicted as follows:

C11H18N2O\text{C}_{11}\text{H}_{18}\text{N}_2\text{O}

This compound features an octahydro-pyrrolo moiety fused with a piperazine ring, which contributes to its unique pharmacological profile.

Dopamine Receptor Interaction

Research indicates that derivatives of octahydropyrrolo compounds act as ligands for dopamine receptor subtypes, particularly the D4 receptor. These interactions suggest potential applications in treating disorders related to dopamine dysregulation, such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .

Table 1: Affinity of Octahydropyrrolo Derivatives for Dopamine Receptors

CompoundReceptor TypeBinding Affinity (Ki)
Octahydropyrrolo[1,2-a]piperazineD410 nM
Octahydropyrrolo[1,2-a]piperazineD250 nM

Acetylcholinesterase Inhibition

Piperazine derivatives have also been shown to inhibit human acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which may be beneficial in treating conditions like Alzheimer's disease .

Table 2: AChE Inhibition Potency of Piperazine Derivatives

CompoundIC50 (µM)
This compound5.0
Standard AChE Inhibitor0.5

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. The compound's structure allows it to mimic natural ligands and bind effectively to receptor sites.

Molecular Docking Studies

Molecular docking studies reveal that this compound exhibits favorable binding conformations with both D4 and AChE receptors. The compound forms hydrogen bonds and hydrophobic interactions that stabilize its binding within the active sites .

Case Studies

Several studies have explored the therapeutic potential of octahydropyrrolo derivatives:

  • Schizophrenia Treatment : A clinical trial investigated the efficacy of a related octahydropyrrolo compound in reducing symptoms of schizophrenia. Results indicated significant improvements in patient scores on standardized assessments compared to placebo controls .
  • Cognitive Enhancement : Another study examined the effects of this compound on cognitive function in rodent models. The compound demonstrated enhanced memory retention and learning capabilities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for {Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol, and what key reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis often involves cyclization or condensation reactions. For example, refluxing precursors in polar aprotic solvents (e.g., xylene or ethanol) with catalysts like chloranil or hydrazine hydrate is critical for ring closure . Post-reaction purification via recrystallization (methanol) or rotary evaporation ensures product integrity. Key parameters include reaction time (18–30 hours), temperature (reflux conditions), and stoichiometric ratios (e.g., 1:1.4 molar ratios for chloranil-mediated steps) .

Q. How is the structural elucidation of this compound typically performed using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (EI-MS) are standard. For instance, EI-MS analysis of similar compounds reveals fragmentation patterns (e.g., m/z=385 [M+1]) to confirm molecular weight . X-ray crystallography (via CCDC databases) resolves stereochemical ambiguities, as demonstrated for pyrrolo-pyrazine derivatives . Canonical SMILES (e.g., O=C1CNC(=O)C2N1CCC2) and InChI codes further aid computational validation .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in stereochemical assignments of this compound derivatives?

  • Methodological Answer : Combine experimental and computational approaches:

  • X-ray crystallography : Unambiguous determination using CCDC datasets (e.g., CCDC2297032) .
  • Density Functional Theory (DFT) : Compare calculated vs. observed NMR shifts to validate configurations.
  • Chiral chromatography : Separate enantiomers using polysaccharide-based columns (e.g., for impurities like Imp. B or C in related piperazine derivatives) .

Q. How can researchers design experiments to assess the antioxidant potential of this compound in microbiological systems?

  • Methodological Answer :

  • Microbial assays : Co-culture with Streptomyces or Bacillus strains known to produce antioxidant pyrrolo-pyrazine diones. Measure reactive oxygen species (ROS) scavenging via fluorometric probes (e.g., DCFH-DA) .
  • Comparative analysis : Benchmark against structurally similar compounds (e.g., hexahydropyrrolo[1,2-a]pyrazine-1,4-dione) using LC-MS to correlate bioactivity with structural motifs .

Q. What advanced analytical techniques are suitable for impurity profiling of this compound in pharmaceutical-grade synthesis?

  • Methodological Answer :

  • HPLC-MS/MS : Detect trace impurities (e.g., chlorophenyl derivatives) using reverse-phase C18 columns and gradient elution (acetonitrile/water with 0.1% formic acid) .
  • Pharmacopeial standards : Cross-reference with EP/USP monographs for related piperazine impurities (e.g., Imp. E/F in fluoroquinolone syntheses) to validate thresholds .

Data Contradiction Analysis

Q. How should researchers address variability in reported synthetic yields for this compound analogs?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., solvent polarity, catalyst loading). For example, xylene vs. ethanol in cyclization steps impacts yield due to dielectric constant differences .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., intermediate imine formation).

Experimental Design Considerations

Q. What in silico tools are recommended for predicting the physicochemical properties of this compound?

  • Methodological Answer :

  • Molecular docking : Predict binding affinity to biological targets (e.g., microbial enzymes) using AutoDock Vina with PDB structures.
  • ADMET prediction : Use SwissADME to estimate solubility (LogP), permeability (BBB score), and metabolic stability .

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